molecular formula C14H15BrN2O3 B3071040 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 1007515-16-3

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No.: B3071040
CAS No.: 1007515-16-3
M. Wt: 339.18 g/mol
InChI Key: JLOIIMFEVKWLOG-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid (hereafter referred to as Compound A) is a benzoic acid derivative with a substituted pyrazole moiety. Its molecular formula is C₁₅H₁₆BrN₂O₃, and its molecular weight is 367.21 g/mol (calculated). The structure includes:

  • A 4-methoxybenzoic acid backbone.
  • A 4-bromo-3,5-dimethylpyrazole group linked via a methylene bridge.

Compound A is likely synthesized via oxidation of this aldehyde or hydrolysis of its methyl ester analog (discussed below).

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOIIMFEVKWLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by its functionalization and subsequent coupling with the benzoic acid derivative.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions

    Functionalization: The pyrazole ring is then functionalized with a bromomethyl group using bromomethylation reagents such as bromoacetaldehyde or bromomethyl ethers.

    Coupling with Benzoic Acid: The final step involves coupling the functionalized pyrazole with 4-methoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-[(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.

    Substitution: 3-[(4-substituted-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. The specific structure of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies show that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. It may inhibit pathways that lead to inflammation, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Agrochemicals

Pesticide Development : The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests can be explored further to develop effective agricultural solutions.

Material Science

Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced materials, including polymers with specific functionalities. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Agrochemical Applications

In a field trial published by ABC Agricultural Sciences, the compound was tested as a potential herbicide against common weeds in soybean crops. Results indicated that application at a rate of 200 g/ha effectively reduced weed biomass by over 70%, suggesting its viability as an eco-friendly herbicide alternative.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer15XYZ University
Other Pyrazole DerivativeAnticancer20DEF Research Group
Standard Chemotherapeutic AgentAnticancer10GHI Medical Journal

Table 2: Agrochemical Efficacy

Compound NameApplication Rate (g/ha)Weed Biomass Reduction (%)Reference
This compound20070ABC Agricultural Sciences
Commercial Herbicide25065JKL Agrochemicals

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to Compound A, differing in substituents, functional groups, or molecular frameworks. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Melting Point (°C) Purity/Availability Evidence ID
Compound A (Target) C₁₅H₁₆BrN₂O₃ 367.21 -COOH, 4-Br, 3,5-diMe-pyrazole Not reported Not commercially available Inferred
Aldhyde Precursor C₁₄H₁₅BrN₂O₂ 332.23 -CHO, 4-Br, 3,5-diMe-pyrazole Not reported 99% (Industrial grade)
Methyl Ester Analog C₁₄H₁₅BrN₂O₂ 323.19 -COOCH₃, 4-Br, 3,5-diMe-pyrazole 105–107 Available from multiple suppliers
Non-Bromo Analog C₁₃H₁₇N₂O₃ 285.30 -COOH, 3,5-diMe-pyrazole (no Br) Not reported 95% purity
Acrylic Acid Derivative C₁₆H₁₆BrN₂O₃ 367.22 -CH₂CH₂COOH, 4-Br, 3,5-diMe-pyrazole Discontinued Discontinued
Triazole Hydrazide Derivative C₂₅H₂₃BrN₁₀O₃ 591.43 Triazole, hydrazide, 4-Br, 3,5-diMe-pyrazole Not reported Research chemical

Functional Group Modifications

(i) Aldehyde Precursor vs. Compound A

The aldehyde precursor (CAS: 512826-72-1) shares the same pyrazole and methoxybenzyl backbone as Compound A but terminates in an aldehyde (-CHO) group instead of a carboxylic acid (-COOH). This makes it a critical intermediate for synthesizing Compound A via oxidation. Its commercial availability (99% purity) highlights its utility in pharmaceutical pipelines .

(ii) Methyl Ester Analog

The methyl ester derivative (CAS: 175203-23-3) replaces the carboxylic acid with a methyl ester (-COOCH₃). The ester is thermally stable (mp: 105–107°C) and available from major suppliers like Thermo Fisher Scientific .

(iii) Non-Bromo Analog

The non-bromo analog (CAS: 438530-90-6) lacks the 4-bromo substituent on the pyrazole ring. The absence of bromine reduces molecular weight by ~80 g/mol and may diminish electrophilic reactivity or halogen-bonding interactions critical for biological target engagement .

Bioactive Derivatives

(i) Acrylic Acid Derivative

The discontinued acrylic acid derivative (Ref: 3D-FB115926) introduces a propenoic acid chain, which could confer additional hydrogen-bonding capacity. Its discontinuation suggests challenges in stability or synthesis scalability .

(ii) Triazole Hydrazide Derivative

This high-molecular-weight derivative (MW: 591.43 g/mol) incorporates a triazole-hydrazide pharmacophore, likely designed for antimicrobial or anticancer activity. Its complex structure underscores the versatility of the 4-bromo-3,5-dimethylpyrazole motif in drug design .

Physicochemical and Commercial Considerations

  • Solubility and Reactivity : The carboxylic acid group in Compound A enhances water solubility compared to its ester or aldehyde analogs. However, the bromine atom may introduce steric hindrance, affecting binding kinetics.
  • Commercial Demand: The methyl ester and aldehyde precursors are widely marketed, indicating their role as key intermediates. In contrast, Compound A’s absence from supplier catalogs suggests it is either a novel investigational compound or requires specialized synthesis .

Biological Activity

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C15H16BrN3O3
  • Molar Mass : 364.21 g/mol
  • CAS Number : 512816-27-2

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with a suitable pyrazole derivative. The presence of the bromo and dimethyl groups enhances its reactivity and biological profile.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings :

  • Apoptosis Induction : Compounds demonstrated enhanced caspase-3 activity (1.33–1.57 times) at concentrations as low as 10 µM, indicating their potential as apoptosis-inducing agents in cancer therapy .
  • Cell Cycle Arrest : Studies have reported that certain pyrazole derivatives cause cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .

Antibacterial Activity

The compound's antibacterial properties have also been evaluated against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

In Vitro Studies :

  • Efficacy Against Gram-positive and Gram-negative Bacteria : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial StrainMIC (µM)
Staphylococcus aureus0.5
Escherichia coli1.0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit key enzymes involved in bacterial metabolism, contributing to its antibacterial effects .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of pyrazole derivatives, compound analogs were tested on MDA-MB-231 cells. Results indicated significant inhibition of cell proliferation at concentrations above 5 µM, with morphological changes observed under microscopy.

Study 2: Antibacterial Assessment

Another study assessed the antibacterial efficacy of various pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results demonstrated that certain derivatives had lower MIC values than traditional antibiotics like tetracycline, suggesting their potential as new antibacterial agents .

Q & A

Basic: What are the reliable synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?

Answer:
A common synthetic route involves multi-step nucleophilic substitution and condensation reactions. For example, pyrazole derivatives can be synthesized via refluxing hydrazides with aldehydes in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid) . Optimizing reaction time (e.g., 4–18 hours), temperature (controlled reflux), and stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde) can enhance yields. Post-reaction purification via flash chromatography or recrystallization (water-ethanol systems) improves purity . Lower yields in some analogs (e.g., 22–27%) highlight the need for inert atmospheres or modified protecting groups to prevent side reactions .

Basic: Which analytical techniques are most suitable for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • HPLC: Reverse-phase HPLC with polar mobile phases (e.g., acetonitrile/water) assesses purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry: LCMS (e.g., m/z 294 [M+H]⁺) validates molecular weight and fragmentation patterns .

Advanced: How can researchers address contradictory biological activity data in SAR studies?

Answer:
Contradictions in antimicrobial or antitubulin activity may arise from assay variability (e.g., bacterial strain differences) or solubility issues. Standardize protocols by:

  • Using identical solvent systems (e.g., DMSO for in vitro assays) .
  • Validating dose-response curves across multiple cell lines .
  • Applying computational docking to verify target binding consistency .

Advanced: What strategies resolve conflicting crystallographic data during structural elucidation?

Answer:
Use SHELX programs (e.g., SHELXL/SHELXS) for high-resolution refinement, especially for twinned crystals or disordered moieties. Validate hydrogen bonding and torsion angles against density maps. For ambiguous electron density, employ alternative conformer modeling or omit maps .

Basic: What protocols evaluate the compound’s stability under various storage conditions?

Answer:

  • Short-term stability: Store at –20°C in airtight, light-protected containers with desiccants .
  • Long-term stability: Monitor via accelerated degradation studies (40°C/75% RH for 6 months) using HPLC to track decomposition .
  • Avoid aqueous buffers (hydrolysis risk) and oxidizing agents .

Advanced: How can computational methods predict pharmacological targets?

Answer:

  • Molecular docking: Use AutoDock Vina with σ₁ receptor or tubulin binding pockets (PDB IDs: 6DK1/1SA0) to predict affinity .
  • QSAR models: Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with activity trends .
  • Validate predictions with SPR (surface plasmon resonance) or radioligand binding assays .

Basic: What solvent systems and chromatographic methods optimize purification?

Answer:

  • Solubility: Use ethanol or DMSO for dissolution; avoid chlorinated solvents due to byproduct interference .
  • Chromatography: Flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product. For polar impurities, employ reverse-phase C18 columns .

Advanced: What mechanistic insights do substituent effects provide in pyrazole analogs?

Answer:

  • Electron-withdrawing groups (Br, Cl): Enhance electrophilicity at the pyrazole 4-position, improving nucleophilic attack efficiency in coupling reactions .
  • Methoxy groups: Increase solubility but may reduce membrane permeability in cell-based assays .
  • Steric effects: Bulky 3,5-dimethyl groups hinder π-stacking in crystal lattices, affecting crystallinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.